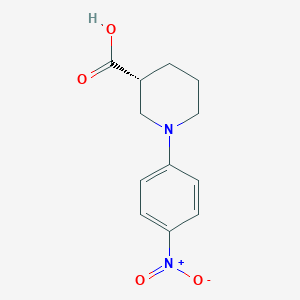

(r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Beschreibung

BenchChem offers high-quality (r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H14N2O4 |

|---|---|

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

(3R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16)/t9-/m1/s1 |

InChI-Schlüssel |

VEAIWASLIKZFDF-SECBINFHSA-N |

Isomerische SMILES |

C1C[C@H](CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Kanonische SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid (CAS 926224-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a chiral heterocyclic compound featuring a piperidine scaffold, a key structural motif in a vast array of pharmaceuticals.[1][2][3] Its stereospecific configuration at the C3 position, combined with the electron-withdrawing nitrophenyl group at the N1 position, presents a unique chemical architecture for exploration in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, characterization, and potential applications, with a focus on the underlying scientific principles and practical methodologies.

Introduction and Physicochemical Properties

The piperidine ring is a prevalent scaffold in numerous biologically active molecules, contributing to their pharmacological profiles through its conformational flexibility and ability to engage in various intermolecular interactions.[1][3] The introduction of a carboxylic acid group at the 3-position and an N-aryl substituent creates a versatile platform for generating diverse chemical libraries. The specific enantiomer, (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, offers the potential for stereoselective interactions with biological targets, a critical aspect of modern drug design.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 926224-41-1 | Internal |

| Molecular Formula | C12H14N2O4 | [4] |

| Molecular Weight | 250.25 g/mol | [4] |

| IUPAC Name | (3R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid | Internal |

| Appearance | Expected to be a solid | |

| SMILES | O=C([C@H]1CCCN(C2=CC=C(=O)C=C2)C1)O | Internal |

| InChI Key | VEAIWASLIKZFDF-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid can be approached through several strategic routes. A common method involves the N-arylation of a chiral piperidine-3-carboxylic acid derivative.[5] The choice of starting materials and reaction conditions is crucial for achieving high yield and enantiomeric purity.

Synthetic Workflow

A plausible and efficient synthesis involves a nucleophilic aromatic substitution (SNAr) reaction or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5] The latter is often preferred for its broad substrate scope and milder reaction conditions.

Caption: Synthetic workflow for (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid via Buchwald-Hartwig N-arylation.

Materials:

-

(R)-Piperidine-3-carboxylic acid ethyl ester

-

1-Fluoro-4-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Cesium carbonate (Cs2CO3)

-

Toluene (anhydrous)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

N-Arylation:

-

To an oven-dried Schlenk flask, add (R)-piperidine-3-carboxylic acid ethyl ester (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of THF and water (3:1).

-

Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Chiral Purity and Resolution

Maintaining the stereochemical integrity of the C3 position is paramount. If a racemic synthesis is performed, chiral resolution is necessary. This can be achieved through several methods:

-

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)-(-)-Mandelic Acid) to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6]

-

Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC using a suitable chiral stationary phase (e.g., polysaccharide-based columns) can effectively separate the enantiomers.[6][7][8]

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Analytical Workflow

Caption: Analytical workflow for compound characterization.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the nitrophenyl group (two doublets in the downfield region), protons on the piperidine ring (complex multiplets in the aliphatic region), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Carbons of the nitrophenyl group, carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid. |

| HRMS | A molecular ion peak corresponding to the exact mass of the compound, confirming the molecular formula. |

| FTIR | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group. |

| Chiral HPLC | A single peak when analyzed on a suitable chiral column, confirming the enantiomeric purity. |

Potential Applications in Drug Discovery

The N-arylpiperidine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of biological systems.[5][9] The presence of the nitroaromatic moiety and the chiral carboxylic acid opens up several avenues for investigation.

Areas of Interest

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) within the active site of various enzymes. The overall molecule could be explored as an inhibitor for targets where a piperidine core is known to be beneficial.

-

Receptor Modulation: N-arylpiperidines are known to interact with various receptors, including opioid and sigma receptors.[2] The specific substitution pattern of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid could confer selectivity for certain receptor subtypes.

-

Anticancer Agents: Piperidine derivatives have shown promise as anticancer agents by modulating various signaling pathways.[3] The nitrophenyl group can also contribute to biological activity.

-

Antimicrobial and Antifungal Agents: The N-arylpiperazine (a related scaffold) has been investigated for its antimicrobial properties.[10]

-

Neurological Disorders: The piperidine scaffold is a core component of many drugs used to treat neurological and psychiatric conditions.[2]

Hypothetical Mechanism of Action

The biological activity of this compound will be highly dependent on the specific target. For instance, if targeting an enzyme, the carboxylic acid could chelate a metal cofactor or form critical hydrogen bonds with active site residues. The nitrophenyl-piperidine portion would occupy a hydrophobic pocket, with the stereochemistry at C3 determining the optimal fit.

Caption: Hypothetical interaction with an enzyme target.

Conclusion

(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid represents a valuable building block for medicinal chemistry research. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. The unique combination of a chiral piperidine core, a carboxylic acid functional group, and an electron-deficient aromatic ring provides a rich platform for the design and discovery of novel therapeutic agents. Further investigation into its biological activities is warranted to fully elucidate its potential in various disease areas.

References

-

Donati, D., et al. (2003). Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor. PubMed. Available from: [Link].

-

Ondrejkovic, R., et al. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. Available from: [Link].

-

Reddy, G. S., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Oxford Academic. Available from: [Link].

-

Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available from: [Link].

-

Vereshchagin, A. N., et al. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. Available from: [Link].

-

Catalano, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link].

-

Kumar, A., et al. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online. Available from: [Link].

-

Aboul-Enein, H. Y., & El-Subbagh, H. I. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available from: [Link].

-

Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. Available from: [Link].

-

Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available from: [Link].

- Tsuboi, S., et al. Method for optical resolution of piperidine carboxylic acid derivative. Google Patents.

-

Smith, S. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available from: [Link].

-

Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available from: [Link].

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available from: [Link].

-

American Elements. Carboxylic Acids. Available from: [Link].

- A kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.

-

Wipf, P., et al. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. Available from: [Link].

-

Ilyin, A. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link].

-

Peter, K., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available from: [Link].

-

Toprak, M. S. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. DiVA. Available from: [Link].

-

Vereshchagin, A. N., et al. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available from: [Link].

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link].

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 4. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide on (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a chiral heterocyclic compound that has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug development.[1] The unique structural architecture, featuring a piperidine scaffold, a stereocenter at the C3 position, and an electron-withdrawing nitrophenyl group at the N1 position, imparts a distinct combination of physicochemical and pharmacological properties.[1] Piperidine rings are a common motif in a vast array of pharmaceuticals and natural alkaloids, valued for their ability to confer favorable pharmacokinetic profiles.[2][3] The carboxylic acid functional group provides a handle for molecular interactions, such as hydrogen bonding, and can influence the compound's solubility and potential for prodrug strategies.[1] This guide provides a comprehensive technical overview of the structure, properties, synthesis, and analytical characterization of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The fundamental structure of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid consists of a piperidine ring N-substituted with a 4-nitrophenyl group. A carboxylic acid moiety is attached to the chiral center at the 3-position of the piperidine ring. The "(R)" designation specifies the absolute stereochemistry at this carbon, a critical determinant of its biological activity, as enantiomers often exhibit different pharmacological effects.[4]

Key Structural Features:

-

Piperidine Core: A saturated six-membered heterocycle containing a nitrogen atom, which can act as a basic center and influence the compound's pKa.[2]

-

4-Nitrophenyl Group: An electron-withdrawing aromatic substituent that can participate in π-π stacking and other electronic interactions, influencing the molecule's reactivity and binding affinity to biological targets.[1]

-

(R)-3-Carboxylic Acid: A chiral center with a carboxylic acid group that can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing aqueous solubility.[1]

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| IUPAC Name | (3R)-1-(4-nitrophenyl)piperidine-3-carboxylic acid | N/A |

| CAS Number | 1260603-87-9 | [1] |

Synthesis and Purification

The synthesis of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid typically proceeds via a nucleophilic aromatic substitution reaction.[1] For the enantiomerically pure (R)-isomer, a chiral starting material is required.

Synthetic Workflow

A representative synthetic approach involves the reaction of (R)-piperidine-3-carboxylic acid (also known as (R)-nipecotic acid) with 1-fluoro-4-nitrobenzene in the presence of a base.

Caption: Synthetic workflow for (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

Detailed Experimental Protocol

Materials:

-

(R)-Piperidine-3-carboxylic acid

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-piperidine-3-carboxylic acid in DMF, add potassium carbonate.

-

Add 1-fluoro-4-nitrobenzene to the reaction mixture.

-

Heat the mixture and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Acidify the aqueous mixture with 1 M HCl to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of (R)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is paramount for its application in research and development. A suite of analytical techniques is employed for this purpose.

Analytical Workflow

Sources

Navigating the Therapeutic Landscape of C12H14N2O4 Isomers: A Technical Guide for Drug Discovery

Abstract

The molecular formula C12H14N2O4 represents a fascinating collection of isomeric compounds, each possessing unique structural features that translate into a diverse range of biological activities. With a molecular weight of approximately 250.25 g/mol , these molecules have garnered significant interest within the scientific community, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry.[1][2][3] This technical guide provides an in-depth exploration of key isomers, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, physicochemical properties, and therapeutic potential. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to empower researchers to confidently navigate the complexities of this chemical space and unlock its full potential for therapeutic innovation.

Introduction: The Significance of C12H14N2O4 in Medicinal Chemistry

The structural diversity inherent in the molecular formula C12H14N2O4 gives rise to a variety of pharmacologically active compounds. From derivatives of essential amino acids to novel synthetic scaffolds, these isomers have been implicated in a range of biological processes, including neurotransmission, inflammation, and cellular protection. Understanding the subtle yet critical differences in their chemical architecture is paramount for elucidating their mechanisms of action and for the rational design of new therapeutic agents. This guide will focus on several prominent and well-characterized isomers, providing a detailed examination of their properties and applications.

Key Isomers of C12H14N2O4: A Deep Dive

This section will explore the synthesis, properties, and biological relevance of notable compounds with the molecular formula C12H14N2O4.

N-Acetyl-L-tryptophan: A Neuroprotective Agent

N-Acetyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan and has emerged as a compound of interest for its neuroprotective effects.[4]

A summary of the key physicochemical properties of N-Acetyl-L-tryptophan is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C12H14N2O4 | [4] |

| Molecular Weight | 250.25 g/mol | [4] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in water | - |

N-Acetyl-L-tryptophan exhibits its neuroprotective effects through multiple mechanisms. It acts as an antagonist of the neurokinin-1 receptor (NK-1R), thereby inhibiting the binding of substance P, a neuropeptide involved in inflammation and pain signaling.[4] Furthermore, it functions as an inhibitor of cytochrome c, a key protein in the intrinsic pathway of apoptosis.[4] By preventing the release of cytochrome c from the mitochondria, N-Acetyl-L-tryptophan can mitigate cell death.[4] Its antioxidant and anti-inflammatory properties are further demonstrated by its ability to inhibit the expression of interleukin-1β (IL-1β) and the activation of caspase-1.[4]

The signaling pathway below illustrates the neuroprotective mechanism of N-Acetyl-L-tryptophan.

Caption: Neuroprotective and anti-inflammatory pathways of N-Acetyl-L-tryptophan.

This protocol outlines a method to assess the neuroprotective effects of N-Acetyl-L-tryptophan against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

-

Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of N-Acetyl-L-tryptophan (e.g., 1, 10, 100 µM) for 2 hours.

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H2O2) at a final concentration of 200 µM, to all wells except the control group.

-

Incubation: Incubate the plate for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the control group.

5-Hydroxytryptophan (5-HTP) Derivatives and their Synthesis

While 5-Hydroxytryptophan (5-HTP) itself does not have the formula C12H14N2O4, its derivatives, such as its ethyl ester, are highly relevant and can fall within this category. 5-HTP is a naturally occurring amino acid and a crucial intermediate in the biosynthesis of the neurotransmitter serotonin and the hormone melatonin.[5][6]

Several chemical synthesis routes for 5-HTP have been developed to meet the market demand, as extraction from natural sources can be limiting.[5] A common strategy involves the use of 5-bromoindole as a starting material.

A patented method describes the synthesis of 5-HTP from 5-bromoindole and 3-bromo-2-hydroxyimino-propionic acid ethyl ester through a three-step process: condensation, reduction, and hydrolysis/resolution.[7] Another approach involves the Michael addition reaction using 5-bromoindole and 3-bromo-2-hydroxyimino-propionate.[5]

The following diagram illustrates a generalized workflow for the chemical synthesis of 5-HTP.

Caption: Generalized workflow for the chemical synthesis of 5-HTP.

5-Hydroxy-L-tryptophan ethyl ester is a derivative of 5-HTP designed to potentially enhance its stability and absorption.[] The esterification of the carboxylic acid group can modify the pharmacokinetic profile of the parent compound, a common strategy in drug development.

Other Notable Isomers

The PubChem database lists several other compounds with the molecular formula C12H14N2O4, highlighting the diversity of this chemical space. These include:

-

N-(2-hydroxy-3-methylbut-3-enyl)-2-nitrobenzamide : A nitrobenzamide derivative.[2]

-

Benzyl 3-methoxy-2-oxo-3-azetidinylcarbamate : A compound featuring an azetidinone core.[3]

The exploration of these and other isomers represents a promising avenue for the discovery of novel therapeutic agents.

The Tryptophan Connection: Precursors and Metabolites

L-tryptophan is an essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including proteins, serotonin, melatonin, and niacin (vitamin B3).[9][10][11] The metabolic pathway originating from tryptophan is of significant interest to researchers in neuroscience and psychiatry due to its direct link to mood, sleep, and cognition.[11][12]

The conversion of tryptophan to 5-HTP is the rate-limiting step in the synthesis of serotonin.[6] This highlights the therapeutic potential of targeting this pathway for conditions associated with serotonin dysregulation, such as depression and anxiety.[12]

The following diagram illustrates the metabolic pathway from tryptophan to serotonin and melatonin.

Caption: Biosynthetic pathway from tryptophan to serotonin and melatonin.

Conclusion and Future Directions

The molecular formula C12H14N2O4 encompasses a diverse array of chemical structures with significant therapeutic potential. From the neuroprotective actions of N-Acetyl-L-tryptophan to the foundational role of 5-HTP derivatives in neurotransmitter synthesis, these compounds offer fertile ground for drug discovery and development. This technical guide has provided a comprehensive overview of key isomers, their synthesis, and biological activities, with the aim of equipping researchers with the knowledge to further explore this promising chemical space.

Future research should focus on the systematic evaluation of less-characterized C12H14N2O4 isomers to uncover novel pharmacological activities. Furthermore, the development of more efficient and sustainable synthesis methods for these compounds will be crucial for their translation into clinical applications. The continued investigation of the structure-activity relationships within this class of molecules will undoubtedly lead to the design of next-generation therapeutics for a wide range of diseases.

References

-

PubChem. Compound Summary for CID 139244754. National Center for Biotechnology Information. [Link]

- Google Patents. CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan.

-

PubChem. Compound Summary for CID 85974588. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. benzyl 3-methoxy-2-oxo-3-azetidinylcarbamate. [Link]

-

Frontiers in Bioengineering and Biotechnology. Advances in the Microbial Synthesis of 5-Hydroxytryptophan. [Link]

-

Canadian Science Publishing. A NEW SYNTHESIS OF 5-HYDROXYTRYPTOPHAN. [Link]

-

PubChem. Compound Summary for CID 86314041. National Center for Biotechnology Information. [Link]

-

MDPI. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. [Link]

-

PubChem. Compound Summary for CID 52454694. National Center for Biotechnology Information. [Link]

-

Veeprho. Melatonin Related Compound A | CAS 608-07-1. [Link]

- Google Patents. US3772371A - Benzodiazepine derivatives and process for preparing the same.

-

MDPI. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]

-

PMC. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. [Link]

-

PMC. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic... [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

PubChem. Compound Summary for CID 896. National Center for Biotechnology Information. [Link]

-

Dove Press. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. [Link]

-

MolPort. Directory By Molecular Formula / null / C12H14N2O2. [Link]

-

Tro 6th Edition Ch 3 Problem 68a. Calculate the formula mass for each compound. a. N2O4. [Link]

-

PubChem. Compound Summary for CID 97312955. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 3.6: Molecular Compounds- Formulas and Names. [Link]

-

Healthline. What Is Tryptophan? Uses, Benefits, and Foods. [Link]

-

Medical News Today. L-trytophan supplements: Are they safe, and do they work?. [Link]

-

EBSCO. Tryptophan | Chemistry | Research Starters. [Link]

Sources

- 1. CID 139244754 | C12H14N2O4 | CID 139244754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-hydroxy-3-methylbut-3-enyl)-2-nitrobenzamide | C12H14N2O4 | CID 85974588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Advances in the Microbial Synthesis of 5-Hydroxytryptophan [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan - Google Patents [patents.google.com]

- 9. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What Is Tryptophan? Uses, Benefits, and Foods [healthline.com]

- 11. Tryptophan | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 12. L-trytophan supplements: Are they safe, and do they work? [medicalnewstoday.com]

An In-depth Technical Guide to R-enantiomer Nipecotic Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

This guide provides a comprehensive technical overview of R-enantiomer nipecotic acid derivatives, a class of compounds with significant therapeutic potential, primarily as inhibitors of γ-aminobutyric acid (GABA) uptake.[1][2][3] We will delve into the stereoselective synthesis, in-depth pharmacological characterization, and promising therapeutic applications of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of GABAergic Neurotransmission and GABA Transporters (GATs)

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][4][5] A reduction in GABAergic neurotransmission can lead to neurological and psychological disorders, including epilepsy, anxiety, and neuropathic pain.[1][6] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by GABA transporters (GATs).[4][5][6]

There are four subtypes of GATs: GAT1, GAT2, GAT3, and BGT1.[4] Of these, GAT1 is considered the most important for neuronal GABA uptake and has emerged as a key therapeutic target.[5][7] By inhibiting GATs, particularly GAT1, the extracellular concentration of GABA can be increased, thereby enhancing inhibitory neurotransmission. This mechanism forms the basis for the therapeutic effects of GAT inhibitors.[7][8][9]

Nipecotic acid, a cyclic GABA analogue, is a potent inhibitor of GABA uptake.[2][6][10] However, its therapeutic use is limited by its hydrophilic nature, which prevents it from readily crossing the blood-brain barrier (BBB).[2][6] This has led to the development of more lipophilic derivatives to improve CNS penetration and therapeutic efficacy.[2][6]

The Stereochemical Imperative: Why the R-enantiomer?

For nipecotic acid derivatives targeting GAT1, the biological activity predominantly resides in the R-enantiomer.[5] The (R)-enantiomer of N-substituted nipecotic acid derivatives is significantly more potent as a GAT1 inhibitor than its (S)-counterpart.[8] This stereoselectivity highlights the critical importance of asymmetric synthesis or chiral resolution to obtain the desired enantiomerically pure compounds for therapeutic applications.

Conversely, for derivatives targeting mGAT4, the S-enantiomer has been found to be more active.[5] This underscores the need for careful stereochemical control in drug design to achieve subtype selectivity and desired pharmacological effects.

Stereoselective Synthesis of R-Nipecotic Acid Derivatives

The synthesis of enantiomerically pure R-nipecotic acid derivatives is a cornerstone of research in this field. Several strategies have been developed to achieve this, primarily focusing on two approaches:

-

Asymmetric Synthesis: This involves building the chiral center into the molecule from the beginning of the synthetic route. One notable method starts with N-Cbz-beta-alanine, using Evans's chemistry to induce the first stereogenic center, followed by a series of reactions to construct the piperidine ring.[1]

-

Chiral Resolution: This approach involves separating the enantiomers from a racemic mixture of nipecotic acid or its derivatives.[11] This can be achieved through several techniques:

-

Diastereomeric Salt Formation: This classic method involves reacting the racemic nipecotic acid with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.[11]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as an alpha 1-acid glycoprotein (AGP) column, can effectively separate the enantiomers of nipecotic acid amides.[12]

-

A validated HPLC method for determining the enantiomeric excess of nipecotic acid has been established, allowing for accurate quantification of enantiomeric purity up to 99.87% for the (R)-enantiomer.[13]

This protocol outlines a general procedure for the chiral separation of nipecotic acid amides based on established methods.[12]

Objective: To separate the enantiomers of a synthesized nipecotic acid amide.

Materials:

-

Racemic nipecotic acid amide

-

Alpha 1-acid glycoprotein (AGP) chiral column

-

HPLC system with UV or Circular Dichroism detector

-

Phosphate buffer (pH 7.0)

-

Tetrabutylammonium (TBA) (cationic modifier)

-

Ethanol (uncharged modifier)

Procedure:

-

Mobile Phase Preparation: Prepare a phosphate buffer solution at pH 7.0. Add appropriate concentrations of TBA and ethanol to the buffer to act as modifiers. The optimal concentrations will need to be determined empirically to achieve the best resolution.

-

Sample Preparation: Dissolve the racemic nipecotic acid amide in the mobile phase to a suitable concentration.

-

HPLC Analysis:

-

Equilibrate the AGP chiral column with the prepared mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Run the HPLC analysis under isocratic conditions.

-

Monitor the elution of the enantiomers using a UV or Circular Dichroism detector. Circular dichroism is particularly useful for identifying and confirming the elution order of the enantiomers.

-

-

Data Analysis: Determine the retention times of the two enantiomers and the resolution between the peaks. Optimize the mobile phase composition (concentrations of TBA and ethanol, and pH) to achieve baseline resolution.

Causality: The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. The ionic and hydrophobic interactions between the analytes and the AGP column are crucial for retention and resolution.[12] The cationic modifier (TBA) and the uncharged modifier (ethanol) modulate these interactions to improve selectivity.[12]

Pharmacological Characterization and Structure-Activity Relationships (SAR)

The development of potent and selective GAT inhibitors requires a thorough understanding of their structure-activity relationships. A key strategy has been the introduction of lipophilic N-substituents to the nipecotic acid scaffold to enhance BBB penetration and GAT1 affinity.[2][6]

One of the most successful examples of this approach is Tiagabine , a derivative of (R)-nipecotic acid that is a potent and selective GAT1 inhibitor and is used clinically as an anticonvulsant.[5][6] The lipophilic N-(4,4-diphenyl-3-butenyl) group in tiagabine is crucial for its high affinity.

Recent research has explored a variety of lipophilic moieties, including:

-

Allenic Spacers: A new class of derivatives with a four-carbon-atom allenyl spacer connecting the nipecotic acid nitrogen to an aromatic residue has shown high potency and selectivity for mGAT1.[14]

-

Terminally Double-Substituted Allenic Spacers: Further modifications with two terminal aryl residues on the allenic spacer have led to the identification of highly potent mGAT1 and mGAT4 inhibitors.[5][15]

-

Asymmetrically Substituted Bis-Aromatic Moieties: Introducing asymmetry in the bis-aromatic portion of the lipophilic tail has been shown to be beneficial for high affinity.[16]

-

Thiadiazole and Acetonaphthone Moieties: Hybrid molecules incorporating these lipophilic groups have been synthesized to improve lipophilicity and BBB permeation, with some showing significant anticonvulsant activity.[17][18]

| Compound/Derivative | Target | pIC50 | pKi | Reference |

| (R)-Nipecotic acid derived allene | mGAT1 | 6.78 ± 0.08 | 7.10 ± 0.12 | [14] |

| Tiagabine | hGAT-1 | ~7.15 (IC50 = 0.07 µM) | - | [8] |

| NNC-711 | hGAT-1 | ~7.40 (IC50 = 0.04 µM) | - | [8] |

| (R)-8d (allenic spacer) | mGAT1 | In the range of tiagabine | - | [5] |

| (S)-8d (DDPM-3960) (allenic spacer) | mGAT4 | 6.59 ± 0.01 | - | [5] |

| (S)-8d (DDPM-3960) (allenic spacer) | hGAT-3 | 6.49 ± 0.10 | - | [5] |

The following diagram illustrates the mechanism by which R-nipecotic acid derivatives inhibit GABA reuptake.

Caption: Inhibition of GABA reuptake by R-nipecotic acid derivatives.

Therapeutic Applications

The ability of R-nipecotic acid derivatives to enhance GABAergic neurotransmission makes them promising candidates for the treatment of various neurological disorders.

-

Epilepsy: This is the most well-established therapeutic area for GAT1 inhibitors.[6][19] By increasing synaptic GABA levels, these compounds can suppress the excessive neuronal firing that characterizes seizures.[6] Tiagabine is a clinically approved anti-epileptic drug that validates this approach.[5][6] Several novel derivatives have shown significant anticonvulsant activity in preclinical models.[16][17][18]

-

Neuropathic Pain: There is growing evidence that enhancing GABAergic signaling can alleviate neuropathic pain. Some GAT inhibitors have demonstrated antinociceptive properties in animal models.[4]

-

Anxiety: Given the role of GABA in anxiety, GAT inhibitors are being investigated for their anxiolytic-like effects.[4][5]

-

Neurodegenerative Diseases: Recent studies have explored the potential of nipecotic acid derivatives in the context of neurodegeneration, such as Alzheimer's disease.[20][21][22] These compounds may offer multi-target therapeutic benefits by combining GABA reuptake inhibition with antioxidant and anti-inflammatory properties.[20][21][22]

This workflow describes a typical preclinical study to assess the anticonvulsant efficacy of a novel R-nipecotic acid derivative.

Caption: Preclinical workflow for evaluating anticonvulsant activity.

Future Directions and Conclusion

The field of R-enantiomer nipecotic acid derivatives continues to evolve, with ongoing efforts to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. A key challenge remains the design of molecules that can efficiently cross the BBB while maintaining high affinity for their target GAT subtype.[2][6]

The exploration of multi-target ligands, which combine GAT inhibition with other beneficial pharmacological activities, represents a promising avenue for future research, particularly for complex disorders like Alzheimer's disease.[20][21] Furthermore, a deeper understanding of the structural biology of GATs, aided by techniques like cryo-electron microscopy, will facilitate the rational design of next-generation inhibitors.[9][23]

References

-

A new class of nipecotic acid and guvacine derivatives has been synthesized and characterized for their inhibitory potency at mGAT1-4 and binding affinity for mGAT1. (2019). ChemMedChem. [Link]

-

Chiral separation of nipecotic acid amides. (n.d.). Journal of Chromatography A. [Link]

-

Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. (2020). Thieme Connect. [Link]

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). Molecules. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). MDPI. [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]

-

Structure activity relationship of selective GABA uptake inhibitors. (2025). ResearchGate. [Link]

-

The GABA Transporter and its Inhibitors. (n.d.). Current Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025). bioRxiv. [Link]

-

Nipecotic acid directly activates GABAA-like ion channels. (n.d.). British Journal of Pharmacology. [Link]

-

Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. (2018). Frontiers in Chemistry. [Link]

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022). European Journal of Medicinal Chemistry. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules. [Link]

-

Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents. (2024). 3 Biotech. [Link]

-

Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. (2001). Journal of Medicinal Chemistry. [Link]

-

Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based. (2018). edoc.ub.uni-muenchen.de. [Link]

-

Structures of GABA and GAT1 inhibitors. Biological activity data refer... (n.d.). ResearchGate. [Link]

-

Design, Synthesis, Evaluation and Computational Studies of Nipecotic Acid-Acetonaphthone Hybrids as Potential Antiepileptic Agents. (n.d.). Letters in Drug Design & Discovery. [Link]

-

Structural basis of GABA reuptake inhibition. (2022). Nature. [Link]

-

Structural basis of GABA reuptake inhibition. (2026). Twist Bioscience. [Link]

-

Nipecotic acid – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][12][14][20]oxadiazol-4-yl) derivatives. (2016). Chirality. [Link]

-

Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. (2020). ResearchGate. [Link]

-

Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (n.d.). ResearchGate. [Link]

-

Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. (n.d.). Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]

- 7. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 8. The GABA Transporter and its Inhibitors: Ingenta Connect [ingentaconnect.com]

- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, Evaluation and Computational Studies of Nipecotic Acid-Acetonaphthone Hybrids as Potential Antiepileptic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 20. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]

- 22. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. twistbioscience.com [twistbioscience.com]

1-(4-Nitrophenyl)piperidine-3-carboxylic acid SMILES and InChI key

An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidine-3-carboxylic acid for Advanced Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-nitrophenyl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and its emerging applications as a versatile scaffold in modern pharmacology.

Core Chemical Identity and Structural Significance

1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a derivative of piperidine, a foundational heterocyclic motif in pharmaceutical sciences.[1] Its structure is characterized by three key components: a saturated six-membered piperidine ring, a 4-nitrophenyl group attached to the piperidine nitrogen, and a carboxylic acid moiety at the 3-position. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules and a scaffold for developing novel therapeutic agents.[2]

The presence of the carboxylic acid group, in particular, allows for a variety of chemical modifications and interactions, such as amide bond formation, and plays a crucial role in the molecule's ability to engage with biological targets through hydrogen bonding.[2][3]

| Identifier | Value | Source |

| SMILES | OC(C1CCCN(C2=CC=C(=O)C=C2)C1)=O | |

| InChIKey | VEAIWASLIKZFDF-UHFFFAOYSA-N | [2] |

| Molecular Formula | C12H14N2O4 | [2] |

| Molecular Weight | 250.25 g/mol | [2] |

| CAS Number | 926224-41-1 | [2] |

Synthesis and Workflow

The synthesis of 1-(4-nitrophenyl)piperidine-3-carboxylic acid is typically achieved through a nucleophilic aromatic substitution reaction. This well-established pathway offers a reliable method for laboratory-scale production.

Experimental Protocol: Nucleophilic Aromatic Substitution

The primary synthetic route involves the reaction of a piperidine-3-carboxylic acid derivative (such as an ester, for protection of the carboxylic acid) with an activated nitroaromatic compound like p-nitrochlorobenzene or p-fluoronitrobenzene. The reaction is conducted in the presence of a base to facilitate the nucleophilic attack of the piperidine nitrogen on the electron-deficient aromatic ring. A subsequent hydrolysis step deprotects the carboxylic acid, yielding the final product.[2]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve piperidine-3-carboxylic acid ethyl ester (or a similar ester) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to the solution. This will deprotonate the secondary amine of the piperidine ring, activating it as a nucleophile.

-

Nucleophilic Substitution: Add p-nitrochlorobenzene to the reaction mixture. Heat the mixture under reflux to drive the substitution reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. The product can be extracted using an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis: The resulting ester intermediate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

-

Final Purification: After hydrolysis, the aqueous solution is acidified to precipitate the final product, 1-(4-nitrophenyl)piperidine-3-carboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

Caption: General synthetic workflow for 1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of 1-(4-nitrophenyl)piperidine-3-carboxylic acid make it a compound of considerable interest in pharmacological research. Its utility spans from being a key intermediate to a scaffold for potent bioactive molecules.

Enzyme Inhibition and Prodrug Design

This compound is actively studied for its potential as an enzyme inhibitor.[2] The piperidine ring can interact with various biological receptors, while the nitrophenyl group can participate in electron transfer reactions, potentially modulating biochemical pathways.[2] Furthermore, the carboxylic acid moiety is ideal for prodrug strategies, where it can be esterified to improve pharmacokinetic properties like membrane permeability, with the ester being cleaved in vivo to release the active carboxylic acid.

Scaffold for GABA Uptake Inhibitors

The core structure, piperidine-3-carboxylic acid, is also known as nipecotic acid. Derivatives of nipecotic acid are well-regarded as inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable for research in neurological and psychiatric disorders such as epilepsy and anxiety.[4][5] 1-(4-Nitrophenyl)piperidine-3-carboxylic acid serves as a crucial starting material or scaffold for creating novel GABA transporter (GAT) inhibitors, particularly targeting mGAT4.[5]

Logical Relationship in Drug Scaffold Development

Caption: Role of the title compound as a versatile drug discovery scaffold.

Conclusion

1-(4-Nitrophenyl)piperidine-3-carboxylic acid is more than just a chemical entity; it is a versatile tool for the modern medicinal chemist. Its straightforward synthesis, combined with a functionally rich structure, provides a robust platform for the design and discovery of novel therapeutics. From its foundational role in building complex molecular architectures to its specific application as a scaffold for enzyme and transporter inhibitors, this compound represents a significant area of opportunity for advancing drug development pipelines. Continued exploration of its derivatives is likely to yield new candidates for treating a range of human diseases.

References

-

National Center for Biotechnology Information. (n.d.). Piperidine, 1-(4-nitrophenyl)-. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-nitrobenzenesulfonyl)piperidine-3-carboxylic acid (C12H14N2O6S). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)piperazine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)piperidine. PubChem. Retrieved from [Link]

-

American Elements. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

Tambara, E. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1374. Available at: [Link]

-

PubChemLite. (n.d.). 1-(2-nitrophenyl)piperidine-4-carboxylic acid (C12H14N2O4). Retrieved from [Link]

-

Toprak, M. S., et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. KTH Diva. Available at: [Link]

-

Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. Retrieved from [Link]

-

Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

-

Herde, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at: [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biorxiv.org [biorxiv.org]

Engineering 3D Chemical Space: Chiral Piperidine Building Blocks in Modern Medicinal Chemistry

Introduction: The "Escape from Flatland" Paradigm

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures represents a watershed moment in modern drug discovery. This paradigm shift, widely recognized as the "escape from flatland," directly correlates increased molecular saturation with higher clinical success rates[1][2]. At the forefront of this structural evolution is the chiral piperidine scaffold. Comprising a saturated six-membered nitrogenous ring, chiral piperidines are ubiquitous in FDA-approved therapeutics. They offer precise spatial arrangements that enhance target binding, improve aqueous solubility, and mitigate off-target liabilities such as hERG channel inhibition[3][4].

The Mechanistic Rationale for Chiral Piperidines

Why do chiral piperidines consistently outperform their planar pyridine or achiral piperidine counterparts in late-stage clinical trials? As an application scientist, one must look beyond the 2D structure and analyze the causality rooted in conformational dynamics and vector projection.

-

Vectorial Exit of Substituents: A chiral center on the piperidine ring (e.g., C2 or C3 substitution) locks the ring into a preferred chair conformation. This projects functional groups into specific 3D vectors, allowing for highly complementary, stereospecific interactions with the chiral environments of protein binding pockets[5].

-

Physicochemical Optimization: Introducing chirality often disrupts the crystal lattice packing energy of a molecule, which significantly enhances aqueous solubility. Furthermore, the increased fraction of sp3 carbons (Fsp3) lowers lipophilicity (LogP), directly improving the pharmacokinetic (PK) profile and reducing promiscuous protein binding[1][4].

-

Toxicity Mitigation: Planar lipophilic bases frequently intercalate with the hERG potassium channel, leading to severe cardiotoxicity. The steric bulk and 3D complexity introduced by chiral piperidines sterically hinder this off-target interaction, widening the therapeutic index[3][6].

Logical pathway of integrating chiral piperidines to improve drug profiles.

Advanced Synthetic Strategies for Asymmetric Piperidines

Historically, accessing enantiopure piperidines required tedious chiral resolution, which suffered from poor atom economy (maximum 50% yield). Today, asymmetric catalysis and biocatalysis provide direct, high-yielding routes to these essential building blocks[7][8].

Chemo-Enzymatic Dearomatization

A breakthrough approach involves the asymmetric dearomatization of activated pyridines. Because nature lacks a single enzyme for this exact transformation, researchers have engineered a hybrid chemo-enzymatic cascade. By utilizing an amine oxidase (e.g., 6-HDNO) coupled with an ene imine reductase (EneIRED), N-substituted tetrahydropyridines are converted into stereo-defined 3- and 3,4-substituted piperidines with exceptional enantiomeric excess (ee > 99%)[9]. This method was pivotal in synthesizing intermediates for the ovarian cancer drug Niraparib and the antipsychotic Preclamol[7][9].

Chemo-enzymatic cascade workflow for synthesizing stereo-enriched piperidines.

Organocatalytic Domino Reactions

For highly functionalized polysubstituted piperidines, organocatalytic domino Michael addition/aminalization reactions are employed. Using chiral secondary amines (like O-TMS protected diphenylprolinol), these cascades construct multiple stereocenters in a single operation. The catalyst dictates the transition state geometry, ensuring high diastereomeric ratios (dr > 20:1) while completely avoiding transition metal contamination—a critical factor for API synthesis[8][10].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following methodology details the one-pot amine oxidase/imine reductase cascade for piperidine synthesis[9][11]. The causality behind the buffer choice and cofactor recycling is explicitly engineered to guarantee a self-validating, thermodynamically driven system.

Objective: Chemo-Enzymatic Synthesis of Stereo-Enriched 3-Substituted Piperidines.

Materials:

-

N-substituted tetrahydropyridine substrate (10 mM)

-

6-Hydroxy-D-nicotine oxidase (6-HDNO)

-

Ene Imine Reductase (EneIRED)

-

NADP⁺ (1 mM) and D-Glucose/Glucose Dehydrogenase (GDH)

-

Potassium phosphate buffer (100 mM, pH 7.5)

Step-by-Step Methodology:

-

System Preparation: In a 50 mL reaction vessel, prepare 20 mL of 100 mM potassium phosphate buffer.

-

Causality/Rationale: Maintaining a strict pH of 7.5 balances the optimal activity profiles of both 6-HDNO and EneIRED while preventing the premature, non-enzymatic hydrolysis of the highly reactive imine intermediate.

-

-

Cofactor Recycling Setup: Add NADP⁺ (1 mM), D-glucose (50 mM), and GDH (10 U/mL).

-

Causality/Rationale: Utilizing stoichiometric NADPH is economically unviable and can cause product inhibition. The GDH system continuously regenerates the NADPH required by EneIRED, driving the thermodynamic equilibrium strictly toward the final piperidine product[11].

-

-

Enzyme Addition: Introduce 6-HDNO (5 U/mL) and EneIRED (10 U/mL) to the buffered solution. Incubate at 30°C for 10 minutes to ensure thermal equilibration.

-

Substrate Introduction: Dissolve the tetrahydropyridine substrate in a minimal volume of DMSO (final DMSO concentration <5% v/v) and add to the reaction mixture.

-

Causality/Rationale: Co-solvents are necessary to overcome the poor aqueous solubility of the organic substrate, but exceeding 5% v/v will disrupt the hydration shell of the enzymes, leading to rapid denaturation.

-

-

Reaction Monitoring: Agitate the mixture at 200 rpm at 30°C for 24 hours. Monitor the initial oxidation and subsequent reduction cascade via chiral HPLC to confirm enantiomeric excess (ee%).

-

Work-up & Isolation: Quench the reaction by adjusting the pH to 10 using 1M NaOH.

-

Causality/Rationale: Basification deprotonates the newly formed piperidine nitrogen, rendering the molecule lipophilic and allowing for highly efficient extraction into ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

-

Quantitative Impact on Drug Development

The integration of chiral piperidines has demonstrably improved the profiles of numerous FDA-approved drugs. The table below summarizes key quantitative and qualitative improvements observed during the lead optimization phases of prominent therapeutics[3][4][7].

| Drug / Compound | Target / Indication | Chiral Piperidine Modification | Observed Pharmacological Improvement |

| Niraparib | PARP Inhibitor (Ovarian Cancer) | (3S)-3-substituted piperidine core | Enhanced target affinity; significantly improved oral bioavailability. |

| Preclamol | Dopamine Autoreceptor Agonist | 3-substituted chiral piperidine | High enantiomeric specificity for the D2 receptor; drastically reduced off-target CNS effects. |

| Lorlatinib | ALK Inhibitor (Lung Cancer) | Macrocyclic chiral piperidine | Overcame clinical resistance mutations; increased blood-brain barrier (BBB) penetration. |

| Elobixibat | IBAT Inhibitor (Constipation) | Chiral coupling via piperidine | Modulated physicochemical properties; restricted systemic absorption for localized GI action. |

Conclusion

The strategic incorporation of chiral piperidine building blocks is not merely a synthetic exercise but a fundamental requirement for modern medicinal chemistry. By escaping flatland, researchers can navigate the complex 3D chemical space required to engage challenging biological targets while simultaneously optimizing pharmacokinetic parameters and safety profiles.

References

- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ

- Application of Chiral Piperidine Scaffolds in Drug Design. thieme-connect.com.

- One-Pot Biocatalytic Cascade to Substituted Piperidines and Pyrrolidines. thieme-connect.com.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Pharmacological Applications of Piperidine Deriv

- Application of Chiral Piperidine Scaffolds in Drug Design.

- Application of Chiral Piperidine Scaffolds in Drug Design. thieme-connect.com.

- 2-[(3-Methylpiperidin-1-yl)methyl]aniline. benchchem.com.

- 2-Methylpiperidine | 109-05-7. benchchem.com.

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-[(3-Methylpiperidin-1-yl)methyl]aniline|CAS 1016679-71-2 [benchchem.com]

- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methylpiperidine | 109-05-7 | Benchchem [benchchem.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Difference between (R) and (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid

An In-Depth Technical Guide to the Stereoisomers of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid: (R) vs. (S)

Authored by: A Senior Application Scientist

Abstract

The principle of chirality is fundamental to modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. This guide provides a detailed technical examination of the enantiomers of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the profound impact of the stereocenter at the C3 position of the piperidine ring, delineating the differences between the (R) and (S) enantiomers. This document covers the synthesis of the racemic mixture, methodologies for chiral resolution, comparative analysis of stereospecific properties, and detailed analytical protocols for their separation and characterization. The content is designed for researchers, scientists, and drug development professionals seeking to understand the critical role of stereochemistry in the biological function of chiral molecules.

Introduction: The Imperative of Chirality in Drug Design

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. When a substituent, such as the carboxylic acid group in 1-(4-nitrophenyl)piperidine-3-carboxylic acid, introduces a chiral center, the molecule can exist as a pair of non-superimposable mirror images known as enantiomers: (R) and (S).

These enantiomers, while possessing identical chemical formulas and physical properties in an achiral environment, can exhibit dramatically different pharmacological and toxicological profiles in the chiral environment of the human body.[3][4] This divergence arises from the stereospecific nature of biological receptors, enzymes, and other macromolecules, which can preferentially bind to one enantiomer over the other. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." The distomer may be simply inactive, or it could contribute to undesirable side effects or even antagonize the therapeutic action of the eutomer. Therefore, the separation and individual characterization of enantiomers are not merely academic exercises but critical steps in the development of safer and more effective drugs.[3]

This guide focuses on the (R) and (S) enantiomers of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid, illustrating the core principles of chirality through a specific and relevant molecular example.

Synthesis and Chiral Resolution

The first step in studying the individual enantiomers is the synthesis of the parent compound, which typically yields a racemic mixture (a 1:1 mixture of both enantiomers). Subsequently, this mixture must be separated, a process known as chiral resolution.

Synthesis of Racemic 1-(4-Nitrophenyl)piperidine-3-carboxylic acid

The synthesis of the racemic compound is generally achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a piperidine precursor with a nitrophenyl electrophile.

Experimental Protocol: Racemic Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve piperidine-3-carboxylic acid and a base, such as sodium carbonate (Na₂CO₃), in a suitable solvent like dimethylformamide (DMF) or water.

-

Nucleophilic Substitution: Add 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene to the solution. The piperidine nitrogen acts as a nucleophile, displacing the halide on the aromatic ring.[5]

-

Reaction Conditions: Heat the mixture under reflux for several hours to drive the reaction to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is typically acidified to precipitate the carboxylic acid product. The crude product can then be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield racemic 1-(4-nitrophenyl)piperidine-3-carboxylic acid as a solid.[5]

Caption: Workflow for the synthesis of racemic 1-(4-Nitrophenyl)piperidine-3-carboxylic acid.

Chiral Resolution: Separating the Enantiomers

Resolving the racemic mixture is a critical step. The most common methods for resolving chiral carboxylic acids are diastereomeric salt formation and chiral chromatography.[6]

2.2.1. Resolution by Diastereomeric Salt Formation

This classical method leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts is formed. These salts have different solubilities, allowing them to be separated by fractional crystallization.[6]

-

Salt Formation: Dissolve the racemic 1-(4-nitrophenyl)piperidine-3-carboxylic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine or another chiral amine.[6]

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out first. The choice of solvent is crucial for achieving good separation.

-

Isolation of the First Diastereomer: Collect the crystals by filtration. Several recrystallization steps may be necessary to achieve high diastereomeric purity.

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the single enantiomer, which can then be extracted. The chiral resolving agent remains in the aqueous layer as its salt.

-

Isolation of the Second Enantiomer: The second, more soluble diastereomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporating the solvent and repeating the acid treatment to liberate the other enantiomer.

Caption: Chiral resolution workflow using diastereomeric salt formation.

2.2.2. Resolution by Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns, such as Chiralpak® or Chiralcel®, are often effective for separating a wide range of chiral compounds.[7] For acidic compounds, columns like Chiralpak IA are often employed.[7]

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with an acidic additive (like trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid group and improve peak shape. For some columns, polar organic solvents like acetonitrile or methanol are used.[8]

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a known concentration.

-

Injection and Elution: Inject the sample onto the column. The two enantiomers will travel through the column at different rates and elute as two separate peaks.

-

Detection and Quantification: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the eluting peaks. The area under each peak corresponds to the amount of each enantiomer.[7]

Comparative Analysis of (R) and (S) Enantiomers

The fundamental difference between the (R) and (S) enantiomers lies in their stereochemistry, which in turn dictates their interaction with other chiral entities.

Caption: 3D representation of (R) and (S) enantiomers at the C3 chiral center.

Physicochemical Properties

In an achiral environment, enantiomers are indistinguishable. However, their interaction with plane-polarized light is a defining and differential characteristic.

| Property | (R)-Enantiomer | (S)-Enantiomer | Rationale |

| Molecular Weight | Identical | Identical | Same atomic composition. |

| Melting Point | Identical | Identical | Crystal lattice energy is the same for pure enantiomers. |

| Boiling Point | Identical | Identical | Intermolecular forces are identical in an achiral environment. |

| Solubility (achiral solvent) | Identical | Identical | Solvation energies are the same. |

| Optical Rotation [α] | Opposite Sign (e.g., +x°) | Opposite Sign (e.g., -x°) | Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. |

Pharmacological and Biological Differences

The true significance of the difference between (R)- and (S)-1-(4-nitrophenyl)piperidine-3-carboxylic acid emerges in a biological context. The introduction of a chiral center into the piperidine ring is known to enhance biological activity and selectivity.[3][4]

The Easson-Stedman Hypothesis: A Three-Point Attachment Model

This model provides a rational basis for stereospecific biological activity. It posits that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three distinct points. The more active enantiomer (the eutomer) can achieve this three-point binding, whereas the less active enantiomer (the distomer) can only bind at two of the three sites due to its different spatial arrangement.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem [benchchem.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Potential of 4-Nitrophenyl Piperidine Derivatives